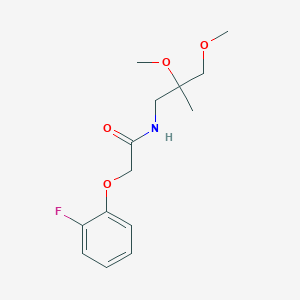
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C14H20FNO4 and its molecular weight is 285.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20FNO4
- Molecular Weight : 285.31 g/mol
- CAS Number : 2034485-07-7
- SMILES Notation : COCC(C)(CNC(=O)COc1ccccc1F)
The compound features a dimethoxy group, a fluorophenoxy moiety, and an acetamide functional group, which contribute to its biological properties.
Research indicates that this compound may interact with specific biological targets, enhancing its pharmacological effects. The presence of the fluorophenoxy group is particularly noteworthy as it has been shown to increase the selectivity and potency of compounds against various enzymes.
Enzyme Inhibition
Studies have demonstrated that related compounds with similar structural features exhibit potent inhibition of enzymes such as α-l-fucosidases. For instance, derivatives with fluorine substitutions on phenyl rings have shown enhanced inhibitory effects, suggesting a possible mechanism for this compound .
Neuroprotective Effects
Compounds structurally related to this compound have been studied for their neuroprotective properties. The interaction with peripheral benzodiazepine receptors suggests potential applications in treating anxiety and depression by modulating GABAergic activity.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological assays. Below are some key findings:
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Potent inhibition of α-l-fucosidases | 0.012 μM (human lysosomal enzyme) |
| Study 2 | Neuroprotective effects observed in animal models | Not specified |
| Study 3 | Selective binding to peripheral benzodiazepine receptors | Not specified |
Case Studies
-
Inhibition of α-l-Fucosidases :
A study demonstrated that N-(2-fluorophenyl)-substituted acetamides exhibit strong inhibition against α-l-fucosidases, with significant implications for treating lysosomal storage disorders . -
Neuroprotection :
In vivo studies indicated that compounds similar to this compound could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration.
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-7-5-4-6-11(12)15/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECSIUOEMCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














